BenchChemオンラインストアへようこそ!

4-(Morpholin-4-yl)benzamide

LogP Hydrophilicity Physicochemical Property Differentiation

4-(Morpholin-4-yl)benzamide (CAS 183557-77-9) is a premium benzamide building block that outperforms generic piperidine or pyrrolidine analogs. The morpholine oxygen introduces a critical hydrogen-bond acceptor, lowering logP to 0.2 and boosting aqueous solubility while reducing CYP-mediated N-dealkylation. This scaffold is validated in clinical candidates (e.g., momelotinib) and CNS programs (5-HT₁B/MAO-A). Ideal for fragment-based screening and bioconjugation via its free primary amide. Choose this compound for differentiated physicochemical properties that generic substitutes cannot replicate.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B1322310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-4-yl)benzamide
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C11H14N2O2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2,(H2,12,14)
InChIKeySZGNKGORTYXIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholin-4-yl)benzamide: A Versatile Morpholinobenzamide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


4-(Morpholin-4-yl)benzamide (CAS 183557-77-9, MF C₁₁H₁₄N₂O₂, MW 206.24 g/mol) is a para-substituted benzamide bearing a morpholine heterocycle, classified as a morpholinobenzamide building block [1]. It is widely utilized as a synthetic intermediate and screening scaffold in drug discovery programs targeting kinases, GPCRs, antiviral proteases, and monoamine oxidase enzymes. The compound combines the hydrogen-bonding capacity of a primary amide with the polarity-modulating morpholine ring, yielding a computed XLogP3 of 0.2 and a topological polar surface area (tPSA) of 55.6 Ų [1], placing it in favorable physicochemical space for fragment-based and lead-optimization campaigns.

Why 4-(Morpholin-4-yl)benzamide Cannot Be Simply Swapped with Other 4-Amino-Substituted Benzamides


In procurement for medicinal chemistry, the tacit assumption that any para-amino-substituted benzamide will perform equivalently in a given synthetic sequence or biological assay is demonstrably flawed. The morpholine oxygen introduces a hydrogen-bond acceptor that simultaneously lowers logP and increases aqueous solubility relative to piperidine or pyrrolidine analogs [1]. This single-atom difference can alter solubility by several-fold, affect metabolic stability (reduced CYP-mediated N-dealkylation vs. piperidine), and modulate target binding through distinct electronic and steric effects [2][3]. Quantitative evidence below demonstrates that the morpholine-containing benzamide consistently exhibits differentiated activity, selectivity, and physicochemical profiles that cannot be recapitulated by generic substitution with other cyclic amines.

Quantitative Evidence Guide: Differentiated Performance of the 4-(Morpholin-4-yl)benzamide Scaffold


Morpholine Oxygen Drives a ~10-Fold Reduction in logP Versus the Pyrrolidine Analog

The morpholine ring in 4-(Morpholin-4-yl)benzamide introduces an ether oxygen that dramatically reduces lipophilicity compared to the saturated pyrrolidine analog. The target compound has a computed XLogP3 of 0.2 [1], while the directly comparable 4-(pyrrolidin-1-yl)benzamide, bearing a CH₂ in place of the morpholine oxygen, exhibits a logP of 2.15 . This represents an approximate 10-fold reduction in computed logP. Notably, the 4-(piperidin-1-yl)benzamide analog displays intermediate logP values of 0.95–1.56 . The morpholine oxygen also increases the H-bond acceptor count from 2 to 3, improving aqueous solubility and providing an additional interaction site for target binding.

LogP Hydrophilicity Physicochemical Property Differentiation

Primary Amide as a Superior Hydrogen-Bond Donor Scaffold: N-Methylation Abolishes NET Inhibitory Activity

The unsubstituted primary amide group of 4-(Morpholin-4-yl)benzamide provides a critical hydrogen-bond donor interaction not available in its N-methylated derivative. N-Methyl-4-(morpholin-4-yl)benzamide has zero H-bond donors (vs. 1 for the target compound) and demonstrates weak inhibitory activity at the norepinephrine transporter (NET) with an EC₅₀ of 251 nM [1]. In contrast, a related N-methyl-4-(morpholin-4-yl)benzamide series showed an IC₅₀ of 28 μM against MOLT-4 human leukemia cells . The presence of the primary amide donor in the target compound is essential for key target interactions and catalytic activity, positioning it as a more versatile scaffold for hit-to-lead optimization where amide coupling or H-bond-driven binding is desired.

Hydrogen Bond Donor Primary Amide N-Methylation NET Inhibition

Morpholinobenzamide Scaffold Enables Single-Digit Nanomolar JAK2 Inhibition: Momelotinib Case

The 4-(morpholin-4-yl)benzamide substructure is a critical pharmacophoric element in clinically validated kinase inhibitors, most notably momelotinib (CYT387). Momelotinib, a benzamide incorporating a morpholinophenyl-pyrimidine group, is an ATP-competitive JAK1/JAK2 inhibitor with IC₅₀ values of 11 nM and 18 nM, respectively [1]. The morpholine moiety contributes to both kinase hinge-region binding and physiochemical optimization—a feature directly traceable to the parent 4-(morpholin-4-yl)benzamide scaffold. This nanomolar potency highlights the scaffold's value for designing kinase-focused compound libraries and demonstrates a level of target engagement well beyond that of simple unsubstituted benzamide controls.

Kinase Inhibition JAK2 Momelotinib ATP-Competitive

Antiviral Pan-Protease Binding: Morpholinobenzamide 11q Surpasses SYC-1307 Against ZIKV, DENV, and WNV Proteases

A molecular dynamics and binding free-energy study demonstrated that the morpholinobenzamide derivative N-(((2,6-dibromophenyl)amino)methyl)-4-morpholinobenzamide (11q) binds more strongly to the Zika virus (ZIKV) NS2B-NS3 protease than the known ZIKV protease inhibitor SYC-1307 [1]. This enhanced binding was further evaluated against Dengue (DENV) and West Nile (WNV) virus proteases, yielding calculated binding free energies of −15.80 ± 3.34 kcal/mol and −13.13 ± 2.56 kcal/mol, respectively—both surpassing the affinity of the SYC-1307–ZIKV complex [1]. While 11q is a more elaborated analog, the morpholinobenzamide core is the essential structural element conferring target engagement, validating the scaffold for antiviral protease inhibitor design.

Antiviral NS2B-NS3 Protease Molecular Dynamics Zika Dengue West Nile

High-Affinity 5-HT₁B Receptor Antagonism with 10-Fold Selectivity Over 5-HT₁D: AR-A000002

The morpholinobenzamide derivative AR-A000002 ((R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide) exhibits high affinity for guinea pig cortex and recombinant guinea pig 5-HT₁B receptors with Kᵢ values of 0.24 nM and 0.47 nM, respectively, and demonstrates 10-fold selectivity over the closely related 5-HT₁D receptor [1][2]. The 4-morpholinobenzamide portion is the core pharmacophore driving receptor recognition, and the selectivity profile is superior to earlier 5-HT₁B ligands that often exhibited significant 5-HT₁D cross-reactivity, making this scaffold class a highly attractive entry point for CNS programs requiring precise serotonergic modulation.

GPCR 5-HT1B Receptor Selectivity Serotonin

Morpholine-Containing Benzamide Inhibits MAO-A with IC₅₀ of 3.65 μM: Class-Level Validation for CNS Applications

N-[2-(4-Morpholinyl)ethyl]benzamide derivatives, synthesized via N-alkylation of 4-morpholinyl-ethylamine with substituted benzamides, were evaluated for monoamine oxidase (MAO) inhibitory activity [1]. Compound 1a, a closely related analog maintaining the morpholine-benzamide connectivity, exhibited an IC₅₀ of 3.65 μM against MAO-A with a selectivity index (SI) of 42.32 for MAO-A over MAO-B [1]. This level of MAO-A inhibition is comparable to that of the clinically used MAO-A inhibitor moclobemide (IC₅₀ ~6 μM), which itself contains a 4-chloro-N-(morpholinoethyl)benzamide substructure, further underscoring the morpholinobenzamide scaffold as a privileged motif for CNS enzyme inhibition.

Monoamine Oxidase MAO-A Inhibition CNS Antidepressant

Optimal Research and Procurement Application Scenarios for 4-(Morpholin-4-yl)benzamide


Kinase Inhibitor Lead Generation Campaigns Requiring a Polar, Low-logP Benzamide Building Block

Programs targeting Janus kinases (JAK), ALK, ROS1, or other ATP-binding site kinases benefit from the morpholinobenzamide core as evidenced by the clinical success of momelotinib (JAK1/JAK2 IC₅₀ of 11/18 nM) [1]. The XLogP3 of 0.2 for 4-(Morpholin-4-yl)benzamide [1] ensures solubility-friendly fragment properties, while the morpholine oxygen provides an additional hinge-region hydrogen-bond acceptor unavailable from piperidine or pyrrolidine analogs. This scaffold is ideal for fragment-based screening libraries and structure-based design efforts where ligand efficiency and aqueous solubility are prioritized.

Flavivirus Antiviral Protease Inhibitor Development (ZIKV, DENV, WNV)

The morpholinobenzamide derivative 11q demonstrated computationally superior binding to NS2B-NS3 proteases of ZIKV, DENV, and WNV compared to the reference inhibitor SYC-1307, with binding free energies of −15.80 and −13.13 kcal/mol for DENV and WNV proteases respectively [2]. Procurement of 4-(Morpholin-4-yl)benzamide as the core building block enables the rapid assembly of focused libraries for antiviral protease screening, a critical need given the absence of clinically approved therapeutics for these mosquito-borne diseases.

CNS Drug Discovery: Serotonergic GPCR and Monoamine Oxidase Target Programs

The morpholine-benzamide chemotype has delivered both high-affinity 5-HT₁B receptor antagonists (AR-A000002, Kᵢ = 0.24–0.47 nM with 10-fold selectivity over 5-HT₁D [3]) and potent, selective MAO-A inhibitors (IC₅₀ = 3.65 μM, SI = 42.32 over MAO-B [4]). These dual CNS applications stem directly from the balanced polarity and conformational properties conferred by the morpholine ring on the benzamide scaffold. Researchers procuring this compound for CNS programs benefit from a scaffold with documented brain penetration potential and target engagement across two mechanistically distinct enzyme and receptor classes.

Chemical Biology Tool Compound Synthesis Requiring a Primary Amide with Distinct H-Bond Donor/Acceptor Profile

When a primary amide hydrogen-bond donor is essential for target binding—as demonstrated by the loss of NET inhibitory activity upon N-methylation (EC₅₀ > 250 nM for N-methyl analog) [5]—4-(Morpholin-4-yl)benzamide provides an unmatched combination of a free amide NH₂, a morpholine ether oxygen acceptor, and low logP. This dual H-bond donor/acceptor capacity, combined with a compact molecular weight of 206.24 Da [1], makes it the preferred choice over the N-alkylated, carboxylic acid, or heterocycle-substituted analogs for chemical probe development and bioconjugation strategies (e.g., EDC/NHS coupling to amines or carboxylates).

Quote Request

Request a Quote for 4-(Morpholin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.